4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine is a heterocyclic compound that features a fused pyrrolo-triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core followed by chlorination. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from pyrrole derivatives, the synthesis can proceed through a series of steps including bromination, formation of triazinium intermediates, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often employing optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve reagents like hydrogen peroxide or other oxidizing agents, while reduction reactions could use agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine has several applications in scientific research:
Biological Studies: The compound’s ability to interact with specific biological targets makes it useful in studying cellular pathways and disease mechanisms.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine involves its interaction with specific molecular targets, such as AAK1. By inhibiting AAK1, the compound can modulate receptor endocytosis and affect various cellular processes. This inhibition can lead to reduced pain response and potential antiviral effects .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
Avapritinib: A kinase inhibitor used in cancer therapy, also featuring the pyrrolo[2,1-f][1,2,4]triazine scaffold.
The uniqueness of this compound lies in its specific substitution pattern and its potential as an AAK1 inhibitor, which distinguishes it from other compounds with similar core structures.
Eigenschaften
Molekularformel |
C6H5ClN4 |
---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
4-chloropyrrolo[2,1-f][1,2,4]triazin-6-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H,8H2 |
InChI-Schlüssel |
CLDMNHVYVZPVSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=NN2C=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.